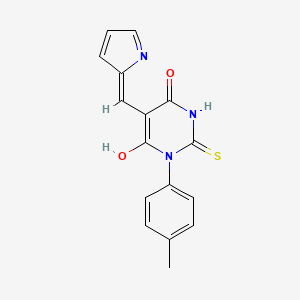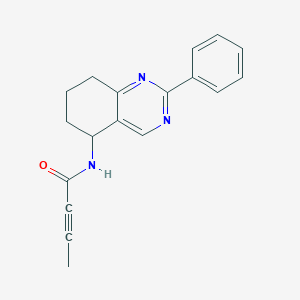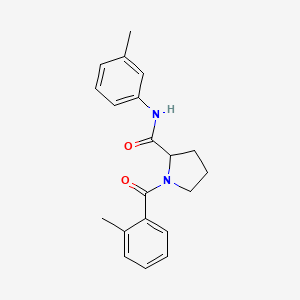![molecular formula C20H22ClN3O2 B5970756 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)
2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide, also known as BPHC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPHC is a synthetic molecule that is primarily used as a ligand for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide involves its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide has been found to exhibit various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the prevention of cell death. 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it an ideal candidate for the development of new drugs. However, the limitations of 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide, including the development of new drug formulations, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a material for the development of new technologies.
In conclusion, 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide is a synthetic molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide exhibits potent antioxidant and anti-inflammatory properties, which make it a promising therapeutic agent for the treatment of various diseases. The future research on 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide is expected to lead to the development of new drugs and technologies that can benefit the society.
Synthesemethoden
The synthesis of 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide involves the reaction of 2-chlorobenzaldehyde with 4-butylaniline to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate to obtain the final product, 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide has been found to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-3-4-7-15-10-12-16(13-11-15)23-24-19(14(2)25)20(26)22-18-9-6-5-8-17(18)21/h5-6,8-13,25H,3-4,7H2,1-2H3,(H,22,26)/b19-14+,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFSYIPNHMYMY-QEOUCRQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5970713.png)


![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5970740.png)

![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)
![3,12,12b-trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B5970757.png)